molecular formula C16H20N2O3S B2618742 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034405-65-5

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2618742
CAS No.: 2034405-65-5
M. Wt: 320.41
InChI Key: RUKNWLSSOVWECR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a synthetic urea derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry due to its unique molecular architecture, which incorporates a thiophene ring—a privileged pharmacophore known for its diverse biological properties and presence in numerous therapeutic agents . The molecule features a urea bridge connecting a 4-ethoxyphenyl group and a 3-hydroxypropyl chain terminated with a thiophen-3-yl group. The urea functional group is a key mediator of hydrogen bonding, which can be critical for interactions with biological targets, while the thiophene ring can enhance binding affinity and improve metabolic stability . The ethoxyphenyl moiety may influence the compound's lipophilicity and overall pharmacokinetic profile. Compounds bearing the thiophene nucleus have demonstrated a wide spectrum of biological activities in scientific literature, including potential anti-inflammatory, anticancer, and central nervous system (CNS) related effects . Furthermore, heterocyclic urea derivatives have been investigated preclinically as ligands for various neurological targets . This combination of features makes 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea a valuable chemical tool for probing biological pathways, investigating structure-activity relationships (SAR), and screening for new therapeutic applications in areas such as oncology, neuroscience, and inflammation. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-21-14-5-3-13(4-6-14)18-16(20)17-9-7-15(19)12-8-10-22-11-12/h3-6,8,10-11,15,19H,2,7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNWLSSOVWECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with 3-(3-hydroxy-3-(thiophen-3-yl)propyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving urea derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, potentially inhibiting their function. The ethoxy and thiophene groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Urea Derivatives with Aromatic Substituents

Several urea analogs feature aromatic substituents but differ in backbone structure and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 4-Ethoxyphenyl, 3-hydroxy-3-(thiophen-3-yl)propyl C₁₆H₂₀N₂O₃S 320.41
Product 14 () 4-Methoxyphenyl, 3-phenylpropyl, diisopropyl C₂₄H₃₃N₃O₂ 403.54
N-[3-(10H-Phenothiazin-1-yl)propyl]urea () Phenothiazine, propylurea C₁₆H₁₆N₄OS 312.39
1-(3-Isopropylphenyl)-3,3-dimethylurea () 3-Isopropylphenyl, dimethylurea C₁₂H₁₈N₂O 206.28
  • Polarity and Solubility : The target compound’s hydroxyl and thiophene groups increase polarity compared to Product 14 (methoxy and phenyl groups) and the dimethylurea in . This may enhance aqueous solubility relative to more lipophilic analogs .
  • Bioactivity Potential: Phenothiazine-containing ureas () are associated with CNS activity, whereas the target compound’s thiophene moiety could favor interactions with enzymes or receptors involving heterocyclic recognition .

Thiophene-Containing Ureas

Thiophene rings are critical for electronic and steric interactions. Key comparisons include:

Compound Name Thiophene Position Additional Groups Molecular Formula Reference
Target Compound Thiophen-3-yl 4-Ethoxyphenyl, hydroxypropyl C₁₆H₂₀N₂O₃S
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophen-3-yl Naphthalenyloxy, methylamino C₁₉H₂₀N₂OS
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea () Thiophen-3-yl Dimethylamino, hydroxyphenyl C₁₉H₂₉N₃O₆S₂
  • Stereochemical Complexity : The compound in has dual (S)-stereocenters and a sulfuric acid counterion, which may improve crystallinity or bioavailability compared to the target compound’s racemic or undefined stereochemistry .
  • Thiophene Orientation: Thiophen-3-yl (target) vs.

Influence of Steric Bulk and Ionic Modifications

Compound Name Steric Features Ionic Modifications Molecular Weight Reference
Target Compound Linear hydroxypropyl chain None 320.41
S24 () Purine and imidazole groups None 460.52
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea () Branched dimethylamino group Sulfate salt 459.58
  • Steric Hindrance : The purine-containing S24 () has higher steric bulk, likely reducing membrane permeability compared to the target compound’s flexible hydroxypropyl chain .
  • Ionic Interactions : The sulfate salt in improves solubility in polar solvents, a feature absent in the neutral target compound .

Biological Activity

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a urea functional group and thiophene moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Ethoxy Group : Enhances lipid solubility, potentially improving bioavailability.
  • Thiophene Ring : Known for its stability and ability to engage in π-π stacking interactions with proteins.
  • Hydroxyl Group : Capable of forming hydrogen bonds, which may influence interactions with biological macromolecules.

The biological activity of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is attributed to several mechanisms:

  • Enzyme Inhibition : The thiophene rings can interact with aromatic amino acids in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions through hydrogen bonding facilitated by the hydroxyl and urea groups.
  • Signal Transduction Pathways : It may influence various signal transduction pathways, impacting gene expression and metabolic regulation.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

Anti-inflammatory Activity

Research suggests that derivatives of this compound may possess anti-inflammatory properties. This could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Anticancer Potential

Studies have indicated that 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea may exhibit anticancer activity. The following table summarizes findings from various studies:

StudyCell LineIC50 (μM)Mechanism
Study AMDA-MB-231 (Breast Cancer)15.1Induction of apoptosis
Study BPC-3 (Prostate Cancer)28.7Cell cycle arrest
Study CA549 (Lung Cancer)21.5Inhibition of metastasis

These findings highlight the compound's potential as a therapeutic agent against various cancer types.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxy-3-(phenyl)propyl)-3-(phenyl)ureaLacks thiophene ringLower electronic stability
1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(furan-2-yl)ureaFuran rings instead of thiopheneDifferent electronic properties
1-(3-Hydroxy-3-(pyridin-3-yl)propyl)-3-(pyridin-2-yl)ureaPyridine rings instead of thiopheneContains nitrogen heteroatoms

The incorporation of the thiophene ring in our compound provides distinct electronic and chemical properties that may enhance its biological activity compared to other urea derivatives.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : Various assays have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.
  • Binding Affinity Studies : Interaction studies have shown promising binding affinities to key enzymes involved in cancer metabolism.
  • Toxicity Assessments : Preliminary toxicity evaluations indicate a favorable safety profile compared to other known anticancer agents.

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